SmVO₄ Band Gap (~2.28 eV) vs. NdVO₄, CeVO₄, GdVO₄, EuVO₄: Narrowest Among Mid-Series Lanthanide Orthovanadates
SmVO₄ exhibits an experimentally determined band gap of ~2.28 eV, which is narrower than the reported ranges for NdVO₄ (2.95–3.79 eV), CeVO₄ (3.00–3.77 eV), and GdVO₄ (2.77–3.70 eV, with thin-film DRS values up to 3.61 eV), and comparable to the lower end of EuVO₄ (1.90–3.35 eV) [1]. This narrower gap enables SmVO₄ to harvest a broader portion of the visible spectrum (absorption edge ~544 nm vs. ~420 nm for NdVO₄ at 2.95 eV and ~414 nm for CeVO₄ at 3.00 eV) without requiring doping or solid-solution formation to achieve visible-light activity [2].
| Evidence Dimension | Optical band gap (eV) and corresponding absorption edge wavelength |
|---|---|
| Target Compound Data | SmVO₄: ~2.28 eV (absorption edge ~544 nm) |
| Comparator Or Baseline | NdVO₄: 2.95–3.79 eV; CeVO₄: 3.00–3.77 eV; GdVO₄: 2.77–3.70 eV (calc. 2.77 eV, DRS thin-film 3.61 eV); EuVO₄: 1.90–3.35 eV; LuVO₄: ~2.25 eV; TmVO₄: 2.12–3.10 eV |
| Quantified Difference | SmVO₄ gap is 0.67–1.51 eV narrower than NdVO₄, 0.72–1.49 eV narrower than CeVO₄, and 0.49–1.42 eV narrower than GdVO₄ |
| Conditions | Experimental values compiled from diffuse reflectance spectroscopy (DRS), Tauc plot analysis, and DFT calculations across multiple studies; cited ranges reflect synthesis-dependent variability |
Why This Matters
A narrower band gap translates directly to broader visible-light harvesting, reducing or eliminating the need for sensitizers or dopants in photocatalytic applications and enabling simpler device architectures.
- [1] Exploring strategies for enhancing photocatalytic activity of SmVO₄-based heterojunctions formation for water purification, Sustainable Chemistry and Pharmacy, 2025, 44, 101975. Section reporting SmVO₄ band gap 2.28 eV and comparative vanadate band gaps. View Source
- [2] Pressure Effects on the Optical Properties of NdVO₄, Materials, 2019, 12(9), 1453. Band gap of NdVO₄ measured at 3.72 eV. DOI: 10.3390/ma12091453; and Electronic, elastic and optical properties of zircon GdVO₄, Journal of Alloys and Compounds, 2012, 536, S472–S476. Calculated band gap 2.77 eV; thin-film DRS values up to 3.61 eV. View Source
